molecular formula C24H17FN2O4 B5120773 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5120773
M. Wt: 416.4 g/mol
InChI Key: KWOJQDKZJORTAP-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. This compound has also been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for the study of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. These include the development of more stable and soluble analogs of this compound, the study of its efficacy in combination with other anti-cancer agents, and the investigation of its potential applications in other diseases, such as viral infections and autoimmune disorders.
In conclusion, 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions have been extensively studied and continue to be an area of active research.

Synthesis Methods

The synthesis method for 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base, followed by the reaction of the resulting Schiff base with barbituric acid in the presence of a catalyst. The final product is obtained after purification and crystallization.

Scientific Research Applications

5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, prostate, and lung cancer.

properties

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4/c25-21-9-5-4-6-17(21)15-31-19-12-10-16(11-13-19)14-20-22(28)26-24(30)27(23(20)29)18-7-2-1-3-8-18/h1-14H,15H2,(H,26,28,30)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOJQDKZJORTAP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

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